Product packaging for 2,7-DI-Tert-butylpyren-1-amine(Cat. No.:CAS No. 144597-07-9)

2,7-DI-Tert-butylpyren-1-amine

Cat. No.: B12542118
CAS No.: 144597-07-9
M. Wt: 329.5 g/mol
InChI Key: KOENHPAFPMACBH-UHFFFAOYSA-N
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Description

2,7-DI-Tert-butylpyren-1-amine is a high-purity chemical reagent designed for advanced research and development applications. This compound is derived from the pyrene scaffold, a polycyclic aromatic hydrocarbon known for its photophysical properties. The specific incorporation of tert-butyl groups at the 2 and 7 positions is a common strategy in material science to enhance solubility and processability of organic molecules, while the amine functional group at the 1-position provides a versatile handle for further chemical modification and conjugation . As a specialist research chemical, this compound is expected to be of significant value in the fields of organic electronic materials and supramolecular chemistry. Researchers can leverage this compound as a key building block (synthon) for constructing more complex molecular architectures. Its potential applications include serving as a precursor for fluorescent dyes, organic semiconductors, and metal-organic frameworks. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N B12542118 2,7-DI-Tert-butylpyren-1-amine CAS No. 144597-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144597-07-9

Molecular Formula

C24H27N

Molecular Weight

329.5 g/mol

IUPAC Name

2,7-ditert-butylpyren-1-amine

InChI

InChI=1S/C24H27N/c1-23(2,3)17-11-14-7-8-16-13-19(24(4,5)6)22(25)18-10-9-15(12-17)20(14)21(16)18/h7-13H,25H2,1-6H3

InChI Key

KOENHPAFPMACBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=C(C(=C43)C=C2)N)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2,7 Di Tert Butylpyren 1 Amine

Regioselective Synthesis Strategies for Substituted Pyrene-1-amines

Achieving regiocontrol in the functionalization of the pyrene (B120774) core is a central challenge in its chemistry. The pyrene nucleus has distinct positions with varying reactivity towards electrophilic substitution, with the 1, 3, 6, and 8 positions being the most electron-rich and reactive. openstax.org The synthesis of specifically substituted aminopyrenes, therefore, requires carefully designed multi-step routes or advanced catalytic methods.

Multi-Step Synthetic Routes and Reaction Pathway Elucidation

A logical and widely applicable pathway to synthesize 2,7-di-tert-butylpyren-1-amine involves a three-step sequence starting from the parent pyrene molecule. This route leverages classical electrophilic aromatic substitution reactions, where the regioselectivity is controlled at each stage.

Step 1: Friedel-Crafts Alkylation of Pyrene The initial step is the introduction of two tert-butyl groups onto the pyrene core. This is typically achieved through a Friedel-Crafts alkylation reaction. Treating pyrene with a tert-butyl halide (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) leads to the formation of 2,7-di-tert-butylpyrene (B1295820). The substitution occurs at the 2 and 7 positions due to a combination of electronic and steric factors that favor disubstitution at these less reactive sites over multiple substitutions at the more reactive 1, 3, 6, and 8 positions.

Step 2: Regioselective Nitration The second step involves the introduction of a nitro group, which serves as a precursor to the amine. Electrophilic nitration of 2,7-di-tert-butylpyrene using a nitrating agent (e.g., nitric acid in a sulfuric acid medium) proceeds with high regioselectivity. The existing tert-butyl groups, being ortho-, para-directing, and the inherent reactivity of the pyrene core guide the incoming electrophile (NO₂⁺) to one of the most activated positions (1, 3, 6, or 8). The primary product of this reaction is 1-nitro-2,7-di-tert-butylpyrene. The bulky nature of the tert-butyl groups helps to direct the substitution and can prevent polysubstitution under controlled conditions.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to a primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various methods. A common approach is the use of a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation). Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are also highly effective for this reduction. This step yields the final product, this compound.

Table 1: Multi-Step Synthesis Pathway for this compound

StepReactionReagents and ConditionsProduct
1Friedel-Crafts AlkylationPyrene, t-BuCl, AlCl₃2,7-di-tert-butylpyrene
2Electrophilic Nitration2,7-di-tert-butylpyrene, HNO₃, H₂SO₄1-nitro-2,7-di-tert-butylpyrene
3Nitro Group Reduction1-nitro-2,7-di-tert-butylpyrene, H₂, Pd/C or SnCl₂/HClThis compound

Exploration of Novel Catalytic Approaches in Aminopyrene Synthesis

While classical methods are effective, modern catalytic strategies offer alternative routes with potentially higher efficiency, milder conditions, and novel regioselectivity.

Transition Metal-Catalyzed C-H Activation/Amination Direct C-H amination is a powerful tool for installing nitrogen-containing functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. researchgate.net Catalytic systems, often based on rhodium or palladium, can activate specific C-H bonds, allowing for the direct introduction of an amine or its precursor. nih.govyoutube.com For pyrene systems, directing groups can be employed to guide the metal catalyst to a specific C-H bond, enabling regioselective amination at positions that are not easily accessible through electrophilic substitution. mdpi.comresearchgate.net While direct C-H amination at the C1 position of 2,7-di-tert-butylpyrene is challenging, this approach is a frontier in synthetic methodology.

Palladium-Catalyzed Cross-Coupling Reactions An alternative catalytic approach involves the initial C-H functionalization of the pyrene core to install a coupling handle, followed by a cross-coupling reaction to form the C-N bond. For instance, C-H borylation can install a boronic ester group, which can then participate in a Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. researchgate.netlibretexts.org By creating a pyrene-based halide or boronic ester, this reaction can be used to form the desired aminopyrene. This method is particularly valuable for creating a diverse library of substituted amines by varying the amine coupling partner. nih.gov

Table 2: Comparison of Synthetic Approaches to Aminopyrenes

MethodApproachKey FeaturesRegiocontrol
Classical Multi-Step Electrophilic Substitution (Nitration) followed by ReductionWell-established, reliable, uses common reagents.Governed by inherent reactivity of the pyrene core and directing groups.
Catalytic C-H Amination Direct C-H bond functionalization with a nitrogen source.Atom-economical, potentially fewer steps, uses transition metal catalysts. Often controlled by directing groups or catalyst selectivity. youtube.commdpi.com
Catalytic Cross-Coupling Pre-functionalization (e.g., halogenation, borylation) followed by C-N coupling.Highly versatile, broad substrate scope, mild reaction conditions. wikipedia.orgDetermined by the position of the initial functionalization.

Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound is a versatile platform for constructing more complex molecules. Its structure offers two distinct sites for further modification: the reactive primary amine and the C-H bonds on the aromatic pyrene core.

Amine Group Modifications for Targeted Chemical Architectures

The primary amino group is a nucleophilic site that can undergo a wide range of chemical transformations to build new chemical architectures. slideshare.net These modifications are crucial for tuning the electronic properties of the molecule or for linking it to other molecular systems.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This is often used to protect the amine or to introduce carbonyl-containing functionalities. openstax.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are important in medicinal chemistry and materials science.

Alkylation/Arylation: The amine can act as a nucleophile in reactions with alkyl halides or in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides to form secondary or tertiary amines. wikipedia.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to stable secondary amines. slideshare.net

Diazotization: Reaction with nitrous acid can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. openstax.org

Table 3: Representative Derivatization Reactions of the 1-Amino Group

Reaction TypeReagentFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Amide (-NHCOCH₃)
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide (-NHSO₂C₆H₅)
Schiff Base FormationBenzaldehyde (C₆H₅CHO)Imine (-N=CHC₆H₅)
Buchwald-Hartwig CouplingAryl Bromide (Ar-Br), Pd catalyst, BaseSecondary Arylamine (-NH-Ar)

Pyrene Core Functionalization via Post-Synthetic Modifications

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial synthesis. nih.govresearchgate.netmdpi.com In the case of this compound, further reactions on the pyrene core can be performed to add more functional groups. The regiochemical outcome of these reactions is dictated by the combined directing effects of the three existing substituents. The amino group is a powerful activating ortho-, para-director, while the tert-butyl groups are weaker activating ortho-, para-directors.

Electrophilic Aromatic Substitution: Further electrophilic substitution, such as halogenation (e.g., bromination), is expected to occur at the most activated and sterically accessible positions. Given the strong directing effect of the C1-amino group and the C2, C7-tert-butyl groups, the most likely positions for further substitution are C6 and C8. Careful control of reaction conditions is necessary to achieve mono-substitution and avoid the formation of multiple products.

Orthogonal Functionalization Techniques for Multi-Component Systems

In the synthesis of complex molecules containing multiple functional groups, orthogonal protection strategies are essential. bham.ac.ukwikipedia.orgfiveable.me This approach allows for the selective modification of one functional group in the presence of others by using protecting groups that are removed under different, non-interfering conditions. uchicago.eduorganic-chemistry.org

For this compound, an orthogonal strategy could involve the following steps:

Protection of the Amine: The highly reactive 1-amino group is first protected. For example, it can be converted to a tert-butoxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be selectively removed with acid.

Functionalization of the Pyrene Core: With the amine protected, the pyrene core can be selectively functionalized. For instance, a halogen (e.g., bromine) could be introduced at the C6 position via electrophilic bromination.

Second Functionalization: The installed bromine can then be used in a cross-coupling reaction (e.g., a Suzuki or Sonogashira coupling) to introduce a new carbon-carbon bond, all while the amine remains protected.

Deprotection and Derivatization of the Amine: Finally, the Boc protecting group is removed with acid, regenerating the free amine. This amine is now available for a completely different set of reactions (e.g., amide bond formation), independent of the functional group introduced at the C6 position.

This orthogonal approach provides a powerful methodology for the stepwise and controlled construction of highly complex, multi-component systems based on the this compound scaffold.

Table 4: Example of an Orthogonal Functionalization Sequence

StepActionReagent/ConditionIntermediate/Product
1Protect Amine(Boc)₂O1-(Boc-amino)-2,7-di-tert-butylpyrene
2Functionalize CoreNBS (N-Bromosuccinimide)1-(Boc-amino)-6-bromo-2,7-di-tert-butylpyrene
3C-C CouplingArylboronic acid, Pd catalyst (Suzuki Coupling)1-(Boc-amino)-6-aryl-2,7-di-tert-butylpyrene
4Deprotect AmineTFA (Trifluoroacetic acid)1-amino-6-aryl-2,7-di-tert-butylpyrene
5Derivatize AmineR-COCl (Acylation)1-(Acylamino)-6-aryl-2,7-di-tert-butylpyrene

Quantum Chemical and Theoretical Investigations of 2,7 Di Tert Butylpyren 1 Amine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state properties by modeling the electron density. For 2,7-di-tert-butylpyren-1-amine, DFT allows for a detailed analysis of its molecular orbitals and charge distribution, which are fundamental to its chemical and physical properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy.

In this compound, the pyrene (B120774) core constitutes a large π-conjugated system. The introduction of an electron-donating amine (-NH₂) group and electron-donating, sterically bulky tert-butyl groups significantly influences the energy and distribution of these frontier orbitals. The amine group is expected to raise the energy of the HOMO, while the tert-butyl groups provide electronic stabilization and steric shielding. DFT calculations would precisely quantify these effects.

The HOMO is typically localized over the electron-rich regions, primarily the pyrene ring and the amine group, reflecting the π-electron system's high electron density. The LUMO is generally distributed across the aromatic pyrene backbone, characteristic of a π* anti-bonding orbital. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation, often leading to absorption of light at longer wavelengths.

Illustrative Data on Frontier Molecular Orbitals Disclaimer: The following table presents typical, illustrative data calculated for similar pyrene derivatives using DFT methods (e.g., B3LYP functional with a 6-31G(d,p) basis set) to demonstrate the expected values for this compound, as specific published data for this compound is not available.

Molecular OrbitalEnergy (eV)General Localization
HOMO-5.25Primarily on the pyrene core and the amine substituent
LUMO-1.80Distributed across the π-system of the pyrene backbone
HOMO-LUMO Gap 3.45 -

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions, rich in electrons, are expected to be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient areas, such as the hydrogen atoms of the amine group, would show a positive potential, indicating sites prone to nucleophilic interaction.

Neutral Potential (Green): The hydrocarbon backbone of the pyrene and the tert-butyl groups would exhibit a relatively neutral potential.

This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Excited State Properties and Photophysical Behavior Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. TD-DFT can predict absorption and emission spectra, providing a theoretical basis for the photophysical behavior of molecules like this compound.

TD-DFT calculations determine the energies of vertical electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of light and can be used to simulate a UV-Visible absorption spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band.

For this compound, the lowest energy electronic transition is typically a HOMO to LUMO transition, which corresponds to a π → π* excitation within the pyrene aromatic system. The amine and tert-butyl substituents modulate the energy of this transition. The amine group, being an electron-donating group, generally causes a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted pyrene.

Illustrative TD-DFT Calculated Excitation Energies Disclaimer: This table contains representative data for similar substituted pyrenes, as specific published TD-DFT results for this compound are not available. Calculations are typically performed with functionals like CAM-B3LYP or B3LYP.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁3.104000.25HOMO → LUMO
S₀ → S₂3.453590.18HOMO-1 → LUMO
S₀ → S₃3.883200.85HOMO → LUMO+1

After a molecule is promoted to an excited singlet state (S₁), it can relax through several pathways. Besides fluorescence (radiative decay), non-radiative decay processes such as Internal Conversion (IC) and Intersystem Crossing (ISC) are critical.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁).

Modeling these pathways is computationally demanding. It involves calculating the energy difference between the relevant electronic states (e.g., S₁-T₁ gap) and the spin-orbit coupling (SOC) between them, which is crucial for ISC. For aromatic hydrocarbons like pyrene derivatives, the S₁-T₁ energy gap is a key determinant of the ISC rate. A small energy gap generally facilitates more efficient intersystem crossing. Theoretical models can estimate the rates of these processes (k_IC and k_ISC), which are essential for predicting the fluorescence quantum yield of the molecule.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The polarity of the solvent can significantly impact the absorption and emission spectra of a molecule, especially if there is a substantial change in the dipole moment upon electronic excitation.

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the electronic transitions. By performing TD-DFT calculations with a PCM, one can predict how the absorption and emission wavelengths of this compound would shift in solvents of varying polarity. Molecules with significant intramolecular charge transfer (ICT) character in their excited state often exhibit pronounced solvatochromism. The presence of the electron-donating amine group on the pyrene core suggests that the excited state may have a larger dipole moment than the ground state, leading to a red-shift in the emission spectrum in more polar solvents (positive solvatochromism).

Illustrative Solvatochromic Shift Data Disclaimer: The following data is illustrative of the expected behavior for a polar aromatic molecule and is not based on specific published results for this compound.

SolventDielectric Constant (ε)Calculated Emission Wavelength (nm)
Gas Phase1.0430
Toluene2.4445
Acetone20.7465
Water78.4480

Conformational Analysis and Molecular Dynamics Simulations

The presence of bulky tert-butyl groups at the 2 and 7 positions, along with an amine group at the 1 position of the pyrene core, introduces significant steric interactions that dictate the molecule's preferred conformations and dynamic characteristics.

A comprehensive understanding of the conformational preferences of this compound can be achieved by mapping its potential energy surface (PES). This is typically accomplished using quantum mechanical methods such as Density Functional Theory (DFT). By systematically rotating the key dihedral angles—specifically those associated with the C-N bond of the amine group and the C-C bonds connecting the tert-butyl groups to the pyrene ring—a landscape of energetically favorable and unfavorable conformations emerges.

For this compound, the primary determinants of the energetic landscape are the steric repulsions between the hydrogen atoms of the amine group and the ortho-hydrogens of the pyrene ring, as well as the interactions between the bulky tert-butyl groups and the adjacent protons on the aromatic core. It is anticipated that the global minimum energy conformation will involve a twisting of the amine group out of the plane of the pyrene ring to alleviate steric strain. The tert-butyl groups, due to their size, will also adopt conformations that minimize their interaction with the pyrene backbone.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

ConformationAmine Dihedral Angle (°)Tert-Butyl Group OrientationRelative Energy (kcal/mol)
Global Minimum~45Staggered0
Local Minimum 1~135Staggered1.5
Transition State 10 (Planar Amine)Staggered5-7
Transition State 290Eclipsed>10

Note: This table is illustrative and based on general principles of conformational analysis for sterically hindered aromatic amines. The actual values would require specific DFT calculations.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the dynamic behavior of this compound in various environments (e.g., in solution or in a solid-state matrix). These simulations would likely reveal significant fluctuations in the dihedral angles of the amine and tert-butyl substituents.

The rotational barriers of these substituents are a key aspect of the molecule's dynamics. The barrier to rotation around the C-N bond of the amine group is expected to be significant due to the steric hindrance imposed by the adjacent hydrogen atom on the pyrene ring. This restricted rotation can have a profound impact on the molecule's photophysical properties, as it can influence the extent of electronic communication between the amine's lone pair and the pyrene's π-system.

Similarly, the rotation of the tert-butyl groups is also hindered. While rotation around the C-C bond connecting the tert-butyl group to the pyrene ring is generally facile in less crowded systems, the steric bulk in this molecule will lead to a noticeable rotational barrier.

Table 2: Estimated Rotational Barriers for Substituents in this compound

Rotational MotionEstimated Barrier (kcal/mol)Method of Estimation
Amine Group Rotation (C-N bond)6-10Analogy to sterically hindered anilines
Tert-butyl Group Rotation (C-C bond)4-6Analogy to other tert-butylated aromatics

Note: These values are estimations based on data for similar molecular fragments and would need to be confirmed by specific computational studies on this compound.

Computational Design Principles for Novel Pyrene-Amine Systems

The insights gained from theoretical investigations of this compound can be leveraged to establish computational design principles for novel pyrene-amine systems with tailored properties. By systematically modifying the substitution pattern and the nature of the substituents, it is possible to tune the electronic and photophysical characteristics of the resulting molecules.

For instance, the electron-donating strength of the amine group can be modulated by introducing electron-withdrawing or electron-donating groups on the nitrogen atom. The steric environment around the pyrene core can be further adjusted by replacing the tert-butyl groups with other bulky or less bulky substituents. These modifications will alter the conformational landscape and the rotational dynamics, which in turn will affect properties such as the absorption and emission wavelengths, fluorescence quantum yield, and charge-transport characteristics.

Computational screening of virtual libraries of pyrene-amine derivatives using DFT and time-dependent DFT (TD-DFT) can accelerate the discovery of new materials for specific applications. For example, in the design of organic light-emitting diodes (OLEDs), computational models can predict the emission color and efficiency of different pyrene-amine structures. Similarly, for applications in organic photovoltaics (OPVs), theoretical calculations can help in designing molecules with optimal frontier molecular orbital energies for efficient charge separation.

Table 3: Design Principles for Tuning Properties of Pyrene-Amine Systems

Desired PropertyComputational Design StrategyKey Molecular Feature to Modify
Red-shifted EmissionDecrease the HOMO-LUMO gapIncrease electron-donating strength of the amine; extend π-conjugation of the pyrene core.
High Fluorescence Quantum YieldRigidify the molecular structure to reduce non-radiative decay pathwaysIntroduce bulky substituents to restrict rotational freedom; incorporate intramolecular hydrogen bonding.
Improved Hole MobilityFacilitate intermolecular π-π stackingReduce steric hindrance to allow for closer packing; introduce substituents that promote ordered assembly.

Advanced Spectroscopic and Photophysical Research of 2,7 Di Tert Butylpyren 1 Amine

Ultrafast Photodynamics and Excited State Evolution

The photodynamics of pyrene (B120774) and its derivatives are characterized by complex excited-state processes that occur on ultrafast timescales. Techniques such as femtosecond transient absorption and time-resolved fluorescence spectroscopy are crucial for elucidating these pathways.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for monitoring the evolution of excited states with sub-picosecond time resolution. nih.gov For pyrene derivatives, excitation typically populates a higher excited singlet state (Sn), which then undergoes rapid internal conversion to the lowest excited singlet state (S1).

For 2,7-DI-Tert-butylpyren-1-amine, photoexcitation would likely lead to the population of the S2 state, characteristic of the pyrene moiety. This would be followed by internal conversion to the S1 state. The substitution at the 2 and 7 positions has been shown to primarily influence the S1 state of the pyrene core, while having less effect on the S2 state. bohrium.comnih.gov The amino group at the 1-position, being an electron-donating group, would further perturb the electronic structure of the S1 state.

The fs-TA spectrum would be expected to show a ground-state bleach and stimulated emission from the S1 state, as well as excited-state absorption bands corresponding to transitions from S1 to higher singlet states (Sn). The decay of the S1 state can proceed through several channels, including fluorescence, intersystem crossing to the triplet manifold (T1), and non-radiative decay. The presence of the amino group could also introduce a competitive deactivation pathway through photoinduced electron transfer, particularly in the presence of an electron acceptor. nih.govyoutube.com

Table 1: Representative Excited State Relaxation Pathways for Amino-Pyrene Derivatives

ProcessTimescaleSpectroscopic Signature in fs-TA
Internal Conversion (Sn → S1)< 1 psDecay of Sn absorption, rise of S1 absorption/stimulated emission
Vibrational Cooling in S11 - 10 psSpectral narrowing and shift of S1 bands
Intersystem Crossing (S1 → T1)nsDecay of S1 signals, rise of triplet-triplet absorption
Fluorescence (S1 → S0)nsDecay of stimulated emission and S1 absorption

Note: This table presents typical pathways and timescales for pyrene derivatives and is intended to be illustrative for this compound.

Time-resolved fluorescence spectroscopy measures the decay of the fluorescent emission from the S1 state, providing the singlet state lifetime (τS). bmglabtech.com For pyrene and its derivatives, fluorescence lifetimes are typically in the nanosecond range. colostate.edu

The substitution pattern of this compound is expected to influence its fluorescence lifetime. Studies on 2,7-disubstituted pyrenes have reported long fluorescence lifetimes, in some cases exceeding 50-80 ns. nih.gov The amino group at the 1-position can either quench or enhance fluorescence depending on the solvent environment and potential interactions. koreascience.kr For instance, in non-polar solvents, the high fluorescence quantum yield of the pyrene core is generally maintained. However, in polar solvents, charge transfer interactions can lead to fluorescence quenching.

Table 2: Illustrative Singlet State Lifetimes of Substituted Pyrenes in Different Solvents

CompoundSolventSinglet Lifetime (τS) (ns)
PyreneCyclohexane~450
1-Aminopyrene (B158619)Acetonitrile~10
2,7-Disubstituted Pyrene DerivativeCyclohexane50 - 80 nih.gov

Note: The data in this table are representative of related compounds and not specific experimental values for this compound.

Charge Transfer Dynamics and Intermolecular Interactions

The presence of an electron-donating amino group on the pyrene ring system makes this compound a candidate for studies of photoinduced charge transfer processes.

In a donor-acceptor system, photoexcitation of either the donor or the acceptor can lead to the transfer of an electron, creating a charge-separated state. nih.govresearchgate.net 1-Aminopyrene derivatives can act as effective electron donors upon excitation. 20.210.105 In a system where this compound is paired with a suitable electron acceptor, excitation of the pyrene moiety would create an excited state with a lower oxidation potential, facilitating the transfer of an electron to the acceptor's LUMO.

The efficiency of PET is governed by the free energy change (ΔGET), which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy. The rate of PET can be studied using transient absorption spectroscopy by monitoring the appearance of the radical cation of the pyrene derivative and the radical anion of the acceptor.

Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations, which exhibit a characteristic broad, red-shifted emission. ossila.comgithub.iowikipedia.org This excimer formation arises from the interaction of an excited pyrene molecule with a ground-state molecule. youtube.com

In the case of this compound, the bulky tert-butyl groups at the 2 and 7 positions are expected to sterically hinder the close approach of two molecules, which is necessary for excimer formation. This steric hindrance would likely suppress excimer emission, favoring monomer fluorescence even at higher concentrations.

Exciplexes (excited-state complexes with a different type of ground-state molecule) can also be formed when an excited molecule interacts with a donor or acceptor molecule. ossila.comgithub.io Given the electron-donating nature of the amino group, this compound in its excited state could form an exciplex with an electron-accepting molecule. The emission from such an exciplex would also be red-shifted compared to the monomer fluorescence.

Advanced Luminescence Phenomena and Sensing Mechanisms

The sensitivity of the fluorescence of pyrene derivatives to their local environment makes them excellent candidates for chemical sensors. joanneum.at The amino group in this compound provides a site for potential interactions with analytes, leading to changes in its luminescence properties.

For example, protonation of the amino group would alter the electronic properties of the molecule, likely causing a shift in the fluorescence spectrum and a change in the fluorescence quantum yield. This could be exploited for pH sensing. Furthermore, the amino group can act as a recognition site for metal ions or other electrophilic species. Binding of an analyte to the amino group could modulate a PET process, leading to a "turn-on" or "turn-off" fluorescence response. Such mechanisms are the basis for many chemosensors. nih.gov The pyrene moiety itself can have its fluorescence quenched by electron-deficient nitroaromatic compounds, a principle used in the detection of explosives.

Table 3: Potential Sensing Applications of Amino-Pyrene Derivatives

AnalyteSensing MechanismLuminescence Response
Protons (pH)Protonation of the amineSpectral shift / Intensity change
Metal IonsCoordination to the amineFluorescence quenching or enhancement
NitroaromaticsPhotoinduced electron transferFluorescence quenching

Note: This table outlines potential applications based on the known properties of amino-pyrene systems.

Chemiluminescence and Electroluminescence Pathways

Chemiluminescence (CL) and electrogenerated chemiluminescence (ECL) are processes where light is produced from a chemical reaction. In ECL, the reactive species are generated at an electrode surface. The luminescence arises from high-energy electron transfer reactions between these electrogenerated species. While specific studies on the chemiluminescence and electroluminescence pathways of this compound are not extensively detailed in publicly available research, the general mechanisms for pyrene derivatives are well-established and can be extrapolated.

The two primary pathways for ECL are the annihilation and co-reactant mechanisms. nih.govusm.edu

Annihilation Pathway: This mechanism involves the electrochemical generation of radical cations and radical anions of the luminophore (in this case, a derivative of this compound) at the electrode surface by applying alternating potentials. The subsequent annihilation of these oppositely charged radicals leads to the formation of an excited state of the luminophore, which then emits light upon relaxation to the ground state. nih.gov

Co-reactant Pathway: In this pathway, a co-reactant is used, which, upon electrochemical oxidation or reduction, generates a highly reactive intermediate. This intermediate then reacts with the electrochemically generated radical of the luminophore to produce the excited state. nih.govresearchgate.net This method is often more efficient and requires lower potentials than the annihilation pathway. Tri-n-propylamine (TPrA) is a common co-reactant used in these systems. researchgate.net

For pyrene derivatives, the formation of excimers (excited dimers) is a common phenomenon, which can influence the emission color. The introduction of bulky tert-butyl groups, as in 2,7-di-tert-butylpyrene (B1295820), can sterically hinder the formation of these excimers, leading to a more stable blue monomer emission. The amine group in this compound can influence the electronic properties and, consequently, the ECL behavior.

Table 1: General Electrogenerated Chemiluminescence (ECL) Mechanisms

ECL PathwayDescriptionKey Species Involved
Annihilation Radical cations and anions of the luminophore are generated electrochemically and react to form an excited state.Luminophore radical cation (L•+), Luminophore radical anion (L•-)
Co-reactant A co-reactant is electrochemically activated to form a reactive intermediate that reacts with the luminophore radical to create the excited state.Luminophore radical, Co-reactant radical, Co-reactant

Fluorescence Quenching Studies for Analyte Interaction Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule (analyte). This phenomenon is widely used in chemical sensing. The amine group in this compound can play a significant role in its fluorescence properties and its interactions with potential analytes. The primary mechanisms of fluorescence quenching include:

Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled and can be described by the Stern-Volmer equation. nih.govnih.gov

Static Quenching: In this case, the fluorophore and the quencher form a non-fluorescent ground-state complex. This reduces the population of excitable fluorophores. nih.govmdpi.com

Förster Resonance Energy Transfer (FRET): This is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.

Aminopyrene derivatives can exhibit sensitivity to their environment, and their fluorescence can be quenched by various analytes, including metal ions and electron-deficient molecules. For instance, the fluorescence of pyranine, a pyrene derivative, is known to be quenched by various amines. nih.gov While specific studies on this compound as a fluorescence sensor are limited, the principles of quenching mechanisms observed in similar aminopyrene systems would be applicable.

Table 2: Common Fluorescence Quenching Mechanisms

Quenching MechanismDescriptionKey Characteristics
Dynamic (Collisional) De-excitation upon collision of the excited fluorophore with a quencher.Rate is dependent on viscosity and temperature; no change in absorption spectrum.
Static Formation of a non-fluorescent ground-state complex between the fluorophore and quencher.Changes in the absorption spectrum are often observed; quenching constant decreases with increasing temperature.
FRET Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule.Dependent on the distance between donor and acceptor and the spectral overlap of donor emission and acceptor absorption.

Circular Dichroism and Chiroptical Properties of Asymmetric Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. arxiv.orgmdpi.com When a chromophore, such as the pyrene core, is placed in a chiral environment, it can exhibit a CD signal. The synthesis of asymmetric derivatives of this compound, by introducing a chiral center, would render them chiroptically active.

The study of chiral pyrene derivatives has shown that the helical arrangement of pyrene units or the presence of chiral substituents can lead to strong CD signals and circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light from a chiral luminophore.

For example, chiral peropyrenes have been synthesized that exhibit strong Cotton effects in their CD spectra and also display circularly polarized luminescence. nsf.gov The twisted backbone of these molecules due to steric repulsion is a key factor in their chiroptical properties. While no specific research on the chiroptical properties of asymmetric this compound derivatives is currently available, it can be anticipated that the introduction of chirality would lead to observable CD and CPL signals, with the specific properties depending on the nature and position of the chiral moiety.

Table 3: Chiroptical Properties of a Representative Chiral Pyrene Derivative (Chiral Peropyrene)

Chiroptical PropertyWavelength (nm)Value
Circular Dichroism (Δε) 300±100 M⁻¹ cm⁻¹
Molar Optical Rotation ([M]²⁵D) -Data not specified
Circularly Polarized Luminescence (glum) -Observed
(Data is for a representative chiral peropyrene and not this compound, as specific data for the latter is not available). nsf.gov

Despite a comprehensive search for scientific literature, detailed research findings and specific data concerning the chemical compound “this compound” and its direct applications in advanced functional materials and supramolecular architectures, as outlined in the user's request, are not available in the public domain.

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Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes the requested data tables and detailed research findings for "this compound". The available scientific literature does not appear to cover the specific applications and properties requested for this particular compound.

Supramolecular Self-Assembly and Nanostructure Formation

Responsive Supramolecular Systems Based on this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π–π stacking nih.govmdpi.com. Pyrene-based molecules are particularly adept at forming organized assemblies due to the strong π–π stacking interactions between their large aromatic surfaces acs.orgnih.gov. These interactions are fundamental to the creation of stimuli-responsive materials, which can alter their properties in response to triggers like light, temperature, or the introduction of chemical species nih.govresearchgate.netmdpi.com.

In the case of this compound, the molecular structure is tailored to control these interactions in a specific manner:

The Pyrene Core: Serves as the primary structural and photophysical component. Its inherent fluorescence is highly sensitive to its local environment, making it an excellent reporter of supramolecular changes.

The 2,7-DI-Tert-butyl Groups: These bulky substituents are strategically placed to sterically hinder strong, uncontrolled π–π stacking between pyrene cores. This is a crucial design element that prevents aggregation-caused quenching (ACQ) in solution and allows for more subtle and controllable assembly processes acs.org.

By modulating the balance between attractive π–π forces and steric hindrance from the tert-butyl groups, it is possible to design supramolecular systems that can be reversibly assembled or disassembled by an external stimulus. For example, a change in solvent polarity or temperature could shift this balance, leading to a measurable change in the material's fluorescence, such as a "turn-on" or "turn-off" response. This makes such compounds promising candidates for smart gels, liquid crystals, and printable responsive materials.

Chemical Sensing and Chemodetection Applications

The intense and environmentally sensitive fluorescence of the pyrene scaffold makes it a premier building block for chemosensors. The pyrene-amine framework, in particular, provides a versatile platform for detecting a wide range of analytes, from metal ions to nitroaromatic explosives nih.govmdpi.comacs.org.

Design Principles for Fluorescent Sensors Based on Pyrene-Amine Scaffolds

A fluorescent chemosensor is typically composed of two key components: a fluorophore that acts as a signaling unit and a receptor (or binding site) that selectively interacts with a target analyte . The interaction with the analyte must trigger a change in the fluorophore's emission, such as an increase ("turn-on"), decrease ("turn-off"), or shift in wavelength (ratiometric).

The design of a sensor based on the this compound scaffold would leverage its specific structural features:

Fluorophore: The pyrene core is the signaling unit. Its long fluorescence lifetime and potential for excimer formation (a red-shifted emission from stacked pyrene pairs) are key properties . However, the bulky tert-butyl groups in this specific compound are designed to prevent excimer formation, making changes in monomer emission the primary signaling pathway.

Receptor: The 1-amine group can act directly as a simple binding site for protons (pH sensing) or metal ions. More commonly, it serves as a chemical handle to attach a more complex and selective receptor moiety for a specific target analyte nih.gov.

Transduction Pathway: The receptor and fluorophore must be electronically coupled. Upon binding of an analyte, the receptor alters the electronic state of the pyrene core, modulating its fluorescence. This communication is often mediated by photophysical processes like PET or FRET.

Solubility and Stability: The tert-butyl groups significantly enhance the molecule's solubility in common organic solvents and polymeric matrices, which is critical for practical sensor fabrication and use acs.org. They also prevent the uncontrolled aggregation that can plague larger aromatic sensors.

Table 1: Design Features of a this compound Sensor Scaffold
ComponentFunctionSpecific Role in the Target Compound
Pyrene CoreFluorophore (Signaling Unit)Provides strong, environmentally sensitive fluorescence.
1-Amine GroupReceptor Site / LinkerActs as a binding site for analytes (e.g., H+, metal ions) and enables PET. Allows for attachment of more complex receptors.
2,7-DI-Tert-butyl GroupsModulatorEnhance solubility and prevent intermolecular π–π stacking, preserving monomer emission and preventing aggregation-caused quenching.

Mechanisms of Analyte Recognition and Signal Transduction (e.g., PET, FRET)

The change in fluorescence upon analyte detection is governed by specific photophysical mechanisms, most notably Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): This is a common mechanism in "turn-on" fluorescent sensors researchgate.netresearchgate.net. In the this compound scaffold, the lone pair of electrons on the nitrogen atom of the amine group makes it an effective electron donor.

In the "Off" State: When the pyrene fluorophore is excited by light, the amine group can donate an electron to it, quenching the fluorescence. The molecule is non-emissive.

In the "On" State: When an analyte (like a proton or a metal ion) binds to the amine's lone pair, the energy level of this orbital is lowered. This makes electron donation to the excited pyrene energetically unfavorable, thus blocking the PET process. As a result, the fluorescence of the pyrene is restored, and the sensor "turns on" scispace.comresearchgate.net.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores, a donor and an acceptor nih.gov. While not inherent to the this compound molecule itself, it can be engineered into a sensor system using this scaffold.

Design: The pyrene-amine would act as the donor fluorophore. An acceptor fluorophore would be attached to the analyte of interest or to a separate molecule that binds the analyte.

Mechanism: When the donor (pyrene) is excited, if the acceptor is brought into close proximity (typically <10 nm) due to a binding event with the analyte, the energy from the donor is transferred to the acceptor. This quenches the donor's fluorescence and simultaneously causes the acceptor to fluoresce. The change in the ratio of donor-to-acceptor emission provides a robust and quantifiable signal.

Table 2: Comparison of PET and FRET Sensing Mechanisms
MechanismDescriptionTypical Signal ChangeKey Requirement
PET (Photoinduced Electron Transfer)Electron transfer from a donor (e.g., amine) to the excited fluorophore, causing quenching.Fluorescence "Turn-On" or "Turn-Off"Electronically coupled donor/receptor and fluorophore.
FRET (Förster Resonance Energy Transfer)Non-radiative energy transfer between a donor and acceptor fluorophore.Ratiometric change (decrease in donor emission, increase in acceptor emission).Spectral overlap between donor emission and acceptor absorption; close proximity (<10 nm).

Catalytic Applications and Organocatalysis

While best known for their photophysical properties, pyrene-amine structures also hold potential in the field of catalysis, particularly in organocatalysis and photocatalysis. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions.

Design and Synthesis of Organocatalysts Incorporating Pyrene-Amine

Primary and secondary amines are fundamental to many classes of organocatalysts, operating through the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl substrates researchgate.net. The this compound framework could be envisioned as a scaffold for a novel class of organocatalysts.

Design Principles:

Catalytic Site: The 1-amine group would serve as the primary catalytic center, directly interacting with the substrate.

Steric Control: The large, rigid pyrene backbone, augmented by the bulky tert-butyl groups, would create a well-defined and sterically hindered chiral pocket around the active site (if a chiral version were synthesized). This steric environment is crucial for controlling the stereochemical outcome (enantioselectivity) of a reaction.

Non-Covalent Interactions: The extended π-surface of the pyrene can engage in π–π stacking interactions with substrates or transition states, further helping to orient the reactants and enhance selectivity.

Photocatalysis: The pyrene unit is an excellent chromophore and can act as a photosensitizer. Upon absorption of light, it can reach an excited state and facilitate chemical reactions via energy or electron transfer, making the scaffold suitable for designing photocatalysts for oxidation or other light-driven transformations springernature.comnorthwestern.eduosti.govresearchgate.net.

The synthesis of such a catalyst would involve standard methods for introducing the pyrene-amine scaffold, potentially functionalizing the amine further to tune its basicity and catalytic activity.

Mechanistic Role of this compound in Catalytic Cycles

The mechanistic role of a catalyst based on this scaffold would depend on the reaction type.

In Amine Organocatalysis: The primary amine would react with a carbonyl compound (e.g., an aldehyde or ketone) to form a key intermediate.

Iminium Ion Activation: With α,β-unsaturated aldehydes, the amine forms a transient iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more electrophilic and susceptible to attack by a nucleophile.

Enamine Activation: With ketones or aldehydes, the amine can form an enamine intermediate. This raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can attack an electrophile.

Throughout this cycle, the pyrene backbone acts as a passive but influential scaffold, dictating the steric environment and influencing selectivity.

In Photocatalysis: The pyrene moiety would be the active component.

Light Absorption: The pyrene absorbs a photon, promoting it to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

Energy or Electron Transfer: This excited state can then either transfer its energy to another molecule (e.g., oxygen, to generate singlet oxygen for oxidation reactions) or engage in electron transfer with a substrate to generate radical ions, initiating a chemical transformation northwestern.eduosti.gov. The amine group could modulate the redox potential of the pyrene core, fine-tuning its photocatalytic properties.

Application of this compound in Advanced Functional Materials: A Focus on Metal-Organic Frameworks

Extensive research into the applications of pyrene-based compounds in advanced functional materials has revealed their significant potential. However, a thorough review of available scientific literature indicates a notable gap in the specific use of This compound within the construction and application of Metal-Organic Frameworks (MOFs). While the broader family of pyrene derivatives and amine-functionalized linkers are widely explored in MOF chemistry, specific research detailing the integration and functional performance of this compound in this context is not presently available in published scientific works.

The following sections outline the intended areas of investigation for which no specific data pertaining to this compound could be found.

Application in Advanced Functional Materials and Supramolecular Architectures

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned for specific applications by carefully selecting these building blocks. The unique photophysical properties of the pyrene (B120774) core, combined with the potential coordination sites offered by the amine group and the steric bulk of the tert-butyl groups, suggest that 2,7-di-tert-butylpyren-1-amine could theoretically serve as a functional component in MOFs. However, at present, there is no scientific literature detailing its use in this capacity.

For an organic molecule to act as a linker in MOF synthesis, it typically requires multiple coordination sites (e.g., carboxylates, pyridyls) to bridge metal centers and form a stable, extended network. This compound, in its native form, possesses a single primary amine group. While amine groups can coordinate to metal centers, they are not as commonly used for forming the primary structural backbone of MOFs as other functional groups. For this molecule to be used as a primary linker, it would likely need to be further functionalized with additional coordinating groups. Searches for MOFs constructed using this compound as a linker have not yielded any specific examples in the scientific literature.

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs. In principle, if a MOF were constructed with linkers containing reactive sites, this compound could be grafted onto the framework. For instance, a MOF with aldehyde-functionalized linkers could undergo a condensation reaction with the amine group of this compound to form an imine bond. This would incorporate the pyrene derivative into the MOF's structure. However, there are currently no published studies demonstrating the post-synthetic modification of any MOF with this compound.

The potential applications of MOFs are vast and are largely determined by their pore structure, surface area, and the chemical functionality of their linkers.

Gas Storage and Separation: The bulky tert-butyl groups on the pyrene core could influence the porosity and pore dimensions of a hypothetical MOF, potentially leading to size-selective gas adsorption. The amine group could also enhance the affinity for acidic gases like CO2.

Photocatalysis: Pyrene derivatives are known for their photoactive properties. Incorporating this compound into a MOF could yield a material capable of harnessing light energy for chemical transformations.

Despite these theoretical possibilities, the absence of MOFs incorporating this compound in the scientific literature means there is no experimental data to report on their performance in gas storage, separation, or photocatalysis.

Future Research Directions and Emerging Paradigms for 2,7 Di Tert Butylpyren 1 Amine Research

Exploration of Next-Generation Functional Materials and Architectures

The distinct properties of 2,7-di-tert-butylpyren-1-amine make it a compelling building block for a new generation of functional materials. Future research is anticipated to focus on its incorporation into advanced organic electronic and optoelectronic devices. The pyrene (B120774) moiety is known for its strong fluorescence and charge-transport characteristics, which can be finely tuned by the electron-donating amine group and the sterically demanding tert-butyl groups.

Exploration into the following areas is expected to be particularly fruitful:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and color purity of pyrene derivatives suggest that this compound could serve as a precursor for highly efficient blue emitters, a critical component for next-generation displays and lighting.

Organic Field-Effect Transistors (OFETs): The large π-conjugated system of the pyrene core facilitates charge transport. The tert-butyl groups can be exploited to control the intermolecular packing in thin films, a key determinant of charge carrier mobility in OFETs.

Organic Photovoltaics (OPVs): The strong absorption of pyrene in the UV-visible region and the potential for derivatization at the amine group make this compound a candidate for the development of novel donor or acceptor materials in OPV devices.

Chemosensors: The fluorescent properties of the pyrene core are highly sensitive to the local environment. nih.gov The amine group can act as a binding site for various analytes, enabling the development of "turn-on" or "turn-off" fluorescent sensors for the detection of metal ions, explosives, or biological molecules. google.comnih.gov

Advanced Computational Approaches for Predictive Modeling and Machine Learning Integration

To accelerate the discovery and optimization of materials based on this compound, advanced computational techniques will be indispensable. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, optical properties, and reactivity of this molecule and its derivatives. kyushu-u.ac.jpnih.govgoogle.com These computational studies can predict key parameters like HOMO-LUMO energy levels, absorption and emission spectra, and charge transport properties, guiding the rational design of new materials for specific applications. kyushu-u.ac.jpnih.gov

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials design. mychemblog.comresearchgate.net By training ML models on large datasets of experimental and computational data for pyrene derivatives, it will be possible to:

Predict Properties: Rapidly predict the properties of novel, hypothetical derivatives of this compound without the need for time-consuming synthesis and characterization. researchgate.net

Inverse Design: Use ML algorithms to design molecules with specific, desired properties, effectively reversing the traditional trial-and-error approach to materials discovery. researchgate.net

High-Throughput Screening: Computationally screen vast libraries of potential derivatives to identify the most promising candidates for a given application.

The synergy between high-level quantum chemical calculations and data-driven ML models will provide a powerful toolkit for exploring the vast chemical space accessible from this compound.

Development of Novel Spectroscopic Probes and Techniques for Real-Time Monitoring

The inherent fluorescence of the pyrene core makes this compound an excellent scaffold for the development of advanced spectroscopic probes. nih.gov The sensitivity of pyrene's emission spectrum to the polarity of its microenvironment can be harnessed to study complex biological systems and chemical processes in real-time. nih.gov

Future research in this area will likely focus on:

Bioimaging: Designing derivatives that can selectively target specific organelles or biomolecules within living cells, allowing for real-time fluorescence imaging of cellular processes.

Ratiometric Sensing: Developing probes where the ratio of two different emission wavelengths changes in response to an analyte, providing a more robust and quantitative sensing mechanism. researchgate.net

Multi-emissive Probes: Creating sophisticated probes that can simultaneously report on multiple environmental parameters or the activity of different enzymes through distinct fluorescent signals. researchgate.net

Advanced Spectroscopic Techniques: Utilizing time-resolved fluorescence spectroscopy and fluorescence anisotropy to gain deeper insights into the dynamics of molecular interactions and conformational changes in proteins and other biomolecules. nih.gov

The development of these novel probes will be aided by a deeper understanding of the photophysical properties of this compound and its derivatives, which can be achieved through a combination of experimental spectroscopy and theoretical calculations.

Synergistic Integration with Other Molecular Systems for Enhanced Functionality

The true potential of this compound may be realized through its synergistic integration with other molecular systems. By covalently linking or co-assembling this compound with other functional molecules, it is possible to create hybrid materials with enhanced or entirely new properties.

Promising avenues for future research include:

Energy and Electron Transfer Systems: Pairing this compound with electron-accepting molecules to create donor-acceptor systems for applications in artificial photosynthesis and photovoltaics.

Supramolecular Assemblies: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, to create self-assembled materials with well-defined nanostructures and interesting photophysical properties.

Polymer Conjugates: Incorporating this compound into polymer backbones to create fluorescent polymers for use in sensors, imaging, and light-emitting devices.

Hybrid Materials: Combining this compound with inorganic nanoparticles, such as quantum dots or gold nanoparticles, to create hybrid materials with unique optical and electronic properties.

The versatility of the amine group in this compound provides a convenient anchor point for the attachment of a wide variety of other molecular components, making it an ideal platform for the construction of complex, multifunctional molecular systems.

Challenges and Opportunities in Controlled Synthesis and Scalability for Advanced Applications

Future research in synthetic chemistry will need to address these challenges by:

Developing Novel Synthetic Methodologies: Exploring new catalytic methods for the selective functionalization of the pyrene ring, allowing for more efficient and versatile synthesis of derivatives.

Improving Scalability: Optimizing reaction conditions and purification procedures to enable the large-scale production of this compound and its derivatives, a prerequisite for their use in commercial applications.

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents.

The development of robust and scalable synthetic methods will be a critical enabling step for the translation of laboratory-scale research on this compound into real-world technologies. The opportunities for creating novel materials with tailored properties are immense, but they are contingent on our ability to produce these molecules in a controlled, efficient, and cost-effective manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.